molecular formula C3H3NOS2 B049660 Rhodanine CAS No. 141-84-4

Rhodanine

Cat. No.: B049660
CAS No.: 141-84-4
M. Wt: 133.2 g/mol
InChI Key: KIWUVOGUEXMXSV-UHFFFAOYSA-N
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Description

Rhodanine is a five-membered heterocyclic organic compound possessing a thiazolidine core. This compound has a chemical formula of C3H3NOS2 and a molar mass of 133.18 g·mol−1 . It is known for its diverse biological activities and has been widely studied in medicinal chemistry.

Mechanism of Action

Target of Action

Rhodanine and its derivatives are known to interact with various biological targets. One of the primary targets of this compound derivatives is carbonic anhydrase II and IX . These enzymes play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and proton . Another significant target is thymidylate kinase , an enzyme essential for DNA synthesis . This compound derivatives have also been found to interact with the epidermal growth factor receptor (EGFR) .

Mode of Action

This compound derivatives exhibit their action by inhibiting their target enzymes. For instance, they inhibit carbonic anhydrase II and IX, thereby affecting pH homeostasis . They also inhibit thymidylate kinase, thereby affecting DNA synthesis . The mode of action of this compound derivatives is supported by molecular docking studies .

Biochemical Pathways

This compound derivatives affect several biochemical pathways due to their interaction with various targets. By inhibiting carbonic anhydrase, they disrupt the pH homeostasis, which can have downstream effects on various biochemical processes . By inhibiting thymidylate kinase, they interfere with DNA synthesis, which can affect cell proliferation and survival .

Pharmacokinetics

In silico assessment for pharmacokinetic properties performed on some this compound derivatives revealed candidates with good bioavailability, high tolerability with cell membranes, and positive drug-likeness values .

Result of Action

The inhibition of target enzymes by this compound derivatives can lead to various molecular and cellular effects. For instance, the inhibition of carbonic anhydrase can disrupt pH homeostasis, potentially affecting various cellular processes . The inhibition of thymidylate kinase can interfere with DNA synthesis, potentially leading to cell death .

Action Environment

The action of this compound derivatives can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of this compound derivatives . Furthermore, the presence of other compounds can potentially affect the binding of this compound derivatives to their targets .

Biochemical Analysis

Biochemical Properties

Rhodanine derivatives interact with a variety of enzymes, proteins, and other biomolecules . The exocyclic double bond in 5-arylmethylidenerhodanines, a type of this compound derivative, is conjugated to the carbonyl group at position 4 of the this compound ring, making these compounds electrophilic and potentially reactive .

Cellular Effects

This compound derivatives have been found to have a wide range of effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound and its derivatives can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Comparison with Similar Compounds

  • Thiazolidinediones
  • Thiazolidinones
  • Azulene derivatives

Rhodanine’s versatility and broad range of applications highlight its significance in scientific research and industry.

Properties

IUPAC Name

2-sulfanylidene-1,3-thiazolidin-4-one
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InChI

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
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InChI Key

KIWUVOGUEXMXSV-UHFFFAOYSA-N
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Canonical SMILES

C1C(=O)NC(=S)S1
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Molecular Formula

C3H3NOS2
Record name RHODANINE
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Related CAS

950981-11-0
Record name Polyrhodanine
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DSSTOX Substance ID

DTXSID4026002
Record name Rhodanine
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Molecular Weight

133.20 g/mol
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Physical Description

Rhodanine appears as light yellow crystals. Density 0.868 g / cm3. Melting point 168.5 °C. May explode on rapid heating., Pale yellow solid; [Merck Index] Light yellow powder; [MSDSonline]
Record name RHODANINE
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Solubility

>20 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID, SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER
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Description Aqueous solubility in buffer at pH 7.4
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Density

0.868 (NTP, 1992) - Less dense than water; will float, 0.868, BULK DENSITY 0.617
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Color/Form

PALE YELLOW CRYSTALS (LONG BLADES) FROM GLACIAL ACETIC ACID OR WATER, LIGHT YELLOW PRISMS FROM ALCOHOL

CAS No.

141-84-4, 6913-23-1
Record name RHODANINE
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Melting Point

335.3 °F (NTP, 1992), 168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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